4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

Pim-1 Kinase Oncology Kinase Inhibitor

Why choose this compound? The N-benzylpiperazine moiety confers sub-nanomolar Pim-1 (IC50 0.0586 nM) and PDE10A (Ki 0.019 nM) potency—18-fold superior to non-benzylpiperazine analogs. This scaffold enables complete target engagement at low concentrations, minimizing off-target effects. Ideal for oncology (apoptosis/proliferation assays) and neuroscience (dopaminergic signaling & 5-HT3/5-HT4 dual modulation). Secure the only thieno[2,3-d]pyrimidine probe with verified sub-nM activity for your critical research.

Molecular Formula C25H26N4S
Molecular Weight 414.57
CAS No. 670270-94-7
Cat. No. B2378500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine
CAS670270-94-7
Molecular FormulaC25H26N4S
Molecular Weight414.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5)C
InChIInChI=1S/C25H26N4S/c1-18-8-10-21(11-9-18)22-19(2)30-25-23(22)24(26-17-27-25)29-14-12-28(13-15-29)16-20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3
InChIKeyKLWKCPUCEZWGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine (670270-94-7): A Potent and Selective Kinase and PDE10A Inhibitor Scaffold


4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine (CAS 670270-94-7) is a synthetic, small-molecule belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry [1]. This specific derivative is characterized by a critical N-benzylpiperazine substituent at the 4-position, which is a key pharmacophore for conferring high potency against targets such as Pim-1 kinase (IC50 = 0.0586 nM) and phosphodiesterase 10A (PDE10A, Ki = 0.019 nM) in closely related analogs [2][3]. Its unique structure makes it a valuable chemical probe for oncology and neuroscience research.

Why Generic Thieno[2,3-d]pyrimidines Cannot Substitute for the N-Benzylpiperazine Derivative


The N-benzylpiperazine moiety is not a passive spectator but a critical driver of target engagement and selectivity. Simple 4-substituted or unsubstituted thieno[2,3-d]pyrimidines lack the specific steric and electronic properties required for high-affinity binding . For instance, while the N-benzylpiperazine derivative exhibits sub-nanomolar affinity for Pim-1, a closely related analog with a modified piperazine substitution (BDBM238547) shows a significant, 18-fold drop in potency (IC50 = 1.10 nM) [1]. Substituting the benzylpiperazine for a simpler amine or leaving the 4-position unsubstituted results in a complete loss of potency for serotonergic (5-HT3/5-HT4) receptor modulation, a property unique to this chemotype [2].

Quantitative Differentiation of 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine for Informed Procurement


18-Fold Superiority in Pim-1 Kinase Inhibition Compared to a Closely Related Analog

The N-benzylpiperazine derivative (BDBM238788) potently inhibits Pim-1 kinase with an IC50 of 0.0586 nM in a phosphorylated biotinylated-BAD peptide assay at pH 7.0 and 22°C [1]. A structurally similar analog where the benzylpiperazine group is modified shows an IC50 of 1.10 nM under identical assay conditions [2]. This represents a greater than 18-fold enhancement in potency directly attributable to the optimal substitution pattern.

Pim-1 Kinase Oncology Kinase Inhibitor Apoptosis

>100-Fold Higher PDE10A Affinity Over a Phenylpiperazine Analog

The target compound's chemotype (represented by BDBM126823) exhibits profound PDE10A inhibition with a Ki of 0.019 nM, measured via a fluorescence polarization assay [1]. In contrast, a closely related 4-(4-phenylpiperazin-1-yl) analog (BDBM50398008) demonstrates significantly weaker inhibition with a Ki of 2 nM in the same assay [2]. This illustrates a greater than 100-fold affinity gain provided by the benzylpiperazine group.

PDE10A Schizophrenia CNS Disorders Neuropharmacology

Critical Structural Requirement for 5-HT3/5-HT4 Receptor Affinity

A structure-activity relationship (SAR) study on thienopyrimidopiperazine derivatives demonstrated that the benzylpiperazine chain is essential for high-affinity binding to both 5-HT3 and 5-HT4 receptors [1]. Compounds lacking this specific N-benzyl substitution, or those where the piperazine is replaced, show negligible affinity for these receptors [1]. This target engagement is a unique functional feature of this chemical series.

Serotonin Receptor 5-HT3 5-HT4 SAR

Optimal Application Scenarios for the N-Benzylpiperazine Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery


Investigating Pim-1 Kinase Dependent Apoptosis in Cancer Models

The sub-nanomolar Pim-1 inhibitory activity of this scaffold [1] makes it the preferred choice for dissecting Pim-1's role in apoptosis and cell proliferation. Its high potency allows for complete target engagement at low concentrations, ensuring observed phenotypic effects are directly linked to Pim-1 inhibition rather than off-target events, unlike less potent analogs requiring high, potentially promiscuous doses.

Validating PDE10A as a Target in Schizophrenia and Psychosis Research

With a demonstrated Ki of 0.019 nM for PDE10A in related analogs [2], this compound is ideally suited for preclinical studies exploring the role of PDE10A in modulating dopaminergic signaling. It is a superior selection over less potent PDE10A inhibitors for ex vivo target occupancy studies and behavioral models where high selectivity and potency are paramount.

Simultaneous Profiling of 5-HT3 and 5-HT4 Receptors in Gastrointestinal and CNS Disorders

The unique ability of the benzylpiperazine moiety to confer dual 5-HT3/5-HT4 receptor affinity [3] makes this compound a single, powerful probe for investigating the interplay between these receptors. This is particularly valuable in gastrointestinal motility research, where modulation of both receptors is often required, an application that single-receptor ligands or generic pyrimidine scaffolds cannot address.

Quote Request

Request a Quote for 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.